1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic compound featuring a fused indole-thiazolidine core. This molecule incorporates a 4-chlorophenylmethyl group at the indole nitrogen and a 3,5-dimethoxyphenyl substituent at the thiazolidine ring. Its structural complexity and spiro-conjugation system make it a candidate for diverse biological activities, particularly in anticancer research . The presence of electron-donating methoxy groups and electron-withdrawing chlorine atoms likely enhances its interaction with cellular targets, such as enzymes or receptors involved in cancer proliferation.
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(3,5-dimethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-31-19-11-18(12-20(13-19)32-2)28-23(29)15-33-25(28)21-5-3-4-6-22(21)27(24(25)30)14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSVORRAWSAMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Indole derivatives, including 1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione, can undergo various chemical reactions, such as:
Oxidation: Indole derivatives can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert indole derivatives to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of indole derivatives typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The specific molecular targets and pathways for 1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione are not well-characterized.
Comparison with Similar Compounds
Anticancer Activity
- The target compound’s 3,5-dimethoxyphenyl group may offer improved solubility and π-π stacking interactions compared to simpler analogs like IIa (benzylidene-substituted) .
- Compound IIa, bearing a benzylidene moiety, demonstrated potent cytotoxicity (EC₅₀ < 1 µM) in NCI’s 60-cell-line panel, suggesting that extended conjugation enhances anticancer effects .
Antibacterial vs. Anticancer Profiles
Impact of Substituents
- Halogen vs. Methoxy Groups : Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents modulate electronic properties. For instance, 3'-(4-Cl-phenyl) derivatives may exhibit stronger hydrogen-bonding interactions than methoxy analogs .
- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl analog highlights how halogenation and alkylation can enhance pharmacokinetic properties, such as metabolic stability.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on analogs), which may limit blood-brain barrier penetration but enhance protein-binding affinity.
- Solubility: Methoxy groups in the target compound likely improve aqueous solubility compared to non-polar substituents (e.g., benzylidene in IIa) .
Biological Activity
The compound 1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anti-inflammatory, antibacterial, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study reported an IC50 value of 12.1 µM for a related compound against cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .
Antibacterial Activity
The antibacterial activity of this compound was evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 625 to >5000 µg/ml when tested against pathogens such as Staphylococcus aureus and Escherichia coli. These results indicate that while the compound exhibits some antibacterial properties, further optimization may be necessary to enhance its efficacy .
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The specific mechanisms involve the downregulation of NF-kB signaling pathways .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazolidine derivatives similar to our compound. The researchers found that these compounds effectively inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Case Study 2: Antibacterial Testing
In another research effort, a series of thiazolidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that structural variations significantly influenced their activity against various bacterial strains. The study concluded that further chemical modifications could lead to more potent antibacterial agents .
Data Summary
Q & A
Q. What are the key synthetic steps for preparing this spiro[indole-thiazolidine] dione derivative?
The synthesis typically involves:
- Cyclocondensation : Formation of the indole-thiazolidine core via a cyclocondensation reaction between substituted indole precursors and thiazolidine intermediates.
- Spiro-ring formation : Use of intramolecular coupling under basic conditions to generate the spiro center, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ .
- Functionalization : Introduction of the 4-chlorophenylmethyl and 3,5-dimethoxyphenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- X-ray crystallography : Determines the spiro configuration and dihedral angles between aromatic rings (e.g., triclinic crystal system with α, β, γ angles ~70–88°) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm; chlorophenyl protons as doublets due to J-coupling) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₃₇H₃₂Cl₂N₂O₄ requires m/z 639.55) .
Advanced Research Questions
Q. How can computational modeling optimize substituent effects on photophysical or biological properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions and fluorescence potential. Pair with experimental UV-Vis/fluorescence spectra to validate .
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) to prioritize substituents that enhance binding affinity. Use software like AutoDock Vina with force-field adjustments for halogen interactions .
Q. What methodologies resolve contradictions in spectral data during structural elucidation?
- Variable-temperature NMR : Resolve overlapping peaks caused by conformational flexibility (e.g., thiazolidine ring puckering) .
- XRD refinement : Compare experimental crystal data (e.g., a = 10.4475 Å, b = 11.3047 Å) with computational models (Mercury or OLEX2) to confirm spiro stereochemistry .
- 2D NMR (COSY, NOESY) : Assign regiochemistry of dimethoxy groups and confirm spatial proximity of substituents .
Q. How can structure-activity relationships (SAR) guide biological activity evaluation?
- In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or antimicrobial activity (MIC against S. aureus/E. coli). Compare with analogs lacking dimethoxy or chlorophenyl groups to isolate pharmacophores .
- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to assess the impact of spiro rigidity on half-life .
Q. What strategies improve crystallinity for XRD analysis of hydrophobic analogs?
- Co-crystallization : Add small polar co-solvents (e.g., DMSO or acetone) to enhance lattice packing .
- Derivatization : Introduce halogen atoms (e.g., Br or I) to strengthen van der Waals interactions and improve diffraction quality .
Q. How do solvent polarity and pH affect solubility for in vitro assays?
- Solubility screening : Use a DMSO/PBS gradient (1–10% DMSO) to identify optimal conditions. Monitor aggregation via dynamic light scattering (DLS) .
- pKa determination : Perform potentiometric titration (e.g., GLpKa) to predict ionization states and adjust buffer systems (e.g., pH 7.4 for physiological relevance) .
Q. What experimental designs address regioselectivity challenges in spiro-ring formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
